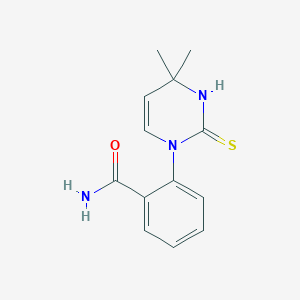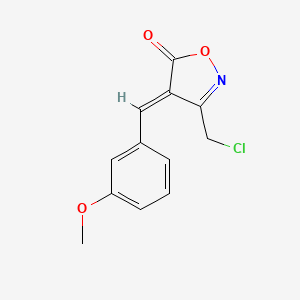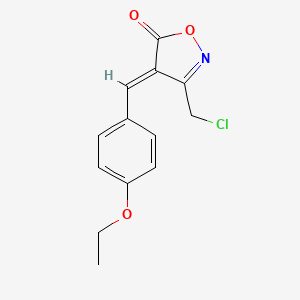![molecular formula C10H6F3N3S B1326936 5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol CAS No. 1142199-98-1](/img/structure/B1326936.png)
5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridine derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
Trifluoromethylpyridine contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis
Trifluoromethylpyridine derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Pharmacological Effects and Bioactivity
Anesthetic Interaction Studies : 5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol derivatives have been studied for their interaction with anesthetics. One study found these compounds can exhibit either analeptic or deprimo action. The presence of fluorine in the structure tends to contribute to analeptic activity, while chlorine leads to stronger effects on sodium thiopental, an anesthetic agent (Aksyonova-Seliuk et al., 2016).
Antibacterial Properties : Some derivatives of 5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol have shown promising antibacterial activity. A study synthesized and tested various 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, demonstrating their potential in combating bacterial infections (Ghattas et al., 2016).
Anticonvulsant Activity : In a study investigating microwave-assisted synthesis of 5,6-bisaryl-1,2,4-triazine-3-thiol derivatives, some compounds, particularly those with a 4-pyridylmethylthio moiety, exhibited significant anticonvulsant activity in tests involving electroshock and pentylenetetrazole-induced seizures (Irannejad et al., 2014).
Antioxidant Evaluation : Novel phenothiazine-linked substituted benzylideneamino-1,2,4-triazole derivatives have been synthesized and found to demonstrate potent antioxidant activity. These compounds, particularly those with electron-releasing groups, were effective in various antioxidant assays (Maddila et al., 2015).
Industrial and Material Science Applications
Corrosion Inhibition : A study on 5-Phenyl-1H-1,2,4-triazole-3-thiol (5PTT) demonstrated its effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid solutions. It was found to form an effective protective film on the steel surface, with an inhibition efficiency of 97.9% (Farsak, 2019).
Functionalization in Organic Synthesis : The functionalization of 1,2,4-triazines, such as the synthesis of boron-containing 1,2,4-triazines, has been explored. These studies provide insights into new possibilities for chemical modifications and applications in organic synthesis (Azev et al., 2004).
Structural Studies and Synthesis Techniques : Research on the crystal and molecular structure of related compounds like 7-methyl-5-phenyl-1H-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine has been conducted, contributing to a deeper understanding of their structural properties and synthesis methods (Mojzych et al., 2005).
Future Directions
properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-2H-1,2,4-triazine-3-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3S/c11-10(12,13)7-3-1-6(2-4-7)8-5-14-16-9(17)15-8/h1-5H,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBCCBNRFZFYJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=S)NN=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1326854.png)
![[{2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1326858.png)
![{(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid](/img/structure/B1326859.png)
![{(4-Methoxyphenyl)[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid](/img/structure/B1326864.png)
![((4-Methoxyphenyl){2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid](/img/structure/B1326868.png)
![[(4-Methoxyphenyl)(2-oxo-2-thiomorpholin-4-ylethyl)amino]acetic acid](/img/structure/B1326872.png)
![[{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326874.png)
![[{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326875.png)
![[{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326879.png)
![{(4-Methoxyphenyl)[2-(3-methylpiperidin-1-yl)-2-oxoethyl]amino}acetic acid](/img/structure/B1326882.png)
![{(4-Methoxyphenyl)[2-(4-methylpiperidin-1-yl)-2-oxoethyl]amino}acetic acid](/img/structure/B1326883.png)


